molecular formula C14H11N3O6 B7541354 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline

Cat. No.: B7541354
M. Wt: 317.25 g/mol
InChI Key: NNFUUSKYDGXPSU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline is an organic compound that features a benzodioxole moiety linked to a dinitroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline typically involves the reaction of 1,3-benzodioxole derivatives with dinitroaniline precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under specific conditions, such as the presence of a palladium catalyst, a suitable base like cesium carbonate, and a solvent such as toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the nitro positions.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline is unique due to its combination of the benzodioxole and dinitroaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6/c18-16(19)10-2-3-11(12(6-10)17(20)21)15-7-9-1-4-13-14(5-9)23-8-22-13/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUUSKYDGXPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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